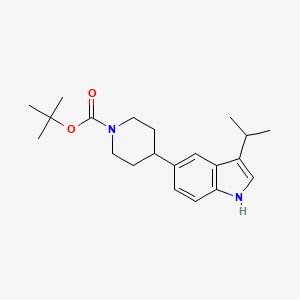

tert-Butyl 4-(3-isopropyl-1H-indol-5-yl)piperidine-1-carboxylate

Description

Properties

Molecular Formula |

C21H30N2O2 |

|---|---|

Molecular Weight |

342.5 g/mol |

IUPAC Name |

tert-butyl 4-(3-propan-2-yl-1H-indol-5-yl)piperidine-1-carboxylate |

InChI |

InChI=1S/C21H30N2O2/c1-14(2)18-13-22-19-7-6-16(12-17(18)19)15-8-10-23(11-9-15)20(24)25-21(3,4)5/h6-7,12-15,22H,8-11H2,1-5H3 |

InChI Key |

BWLYCXBLUREBEX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CNC2=C1C=C(C=C2)C3CCN(CC3)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis typically involves:

- Step 1: Preparation of the substituted indole intermediate, specifically 3-isopropyl-1H-indol-5-yl derivative.

- Step 2: Functionalization of the piperidine ring, often starting from a protected piperidine such as tert-butyl 4-hydroxymethylpiperidine-1-carboxylate or tert-butyl 4-piperidone-1-carboxylate.

- Step 3: Coupling of the indole moiety to the piperidine ring at the 4-position.

- Step 4: Final purification and characterization of the tert-butyl carbamate ester.

Detailed Preparation Steps

Preparation of Piperidine Intermediate

- Starting Material: tert-Butyl 4-hydroxymethylpiperidine-1-carboxylate or tert-butyl 4-piperidone-1-carboxylate.

- Functionalization: The hydroxymethyl group can be converted to a leaving group or directly coupled via nucleophilic substitution or Mitsunobu reaction to attach the indole moiety.

- Example Reaction Conditions:

- Use of potassium tert-butoxide in dimethyl sulfoxide (DMSO) at room temperature for 1 hour to facilitate nucleophilic substitution.

- Mitsunobu reaction conditions employing di-isopropyl azodicarboxylate and triphenylphosphine in tetrahydrofuran (THF) at 0–35°C for 8–24 hours to couple phenolic or indolic groups to the piperidine hydroxymethyl intermediate.

Synthesis of 3-Isopropylindole Derivative

- The 3-isopropyl substitution on the indole ring is introduced via alkylation of the indole nucleus or by using appropriately substituted indole precursors.

- Typical alkylation involves isopropyl halides or isopropylation reagents under controlled conditions to ensure regioselectivity at the 3-position of the indole ring.

Coupling of Indole to Piperidine

- The indole derivative is coupled to the piperidine intermediate at the 4-position, often via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

- Protection of the piperidine nitrogen as a tert-butyl carbamate (Boc group) is maintained throughout to prevent side reactions.

Final Purification

- The crude product is purified by silica gel column chromatography using solvents such as dichloromethane/methanol or petroleum ether/ethyl acetate mixtures.

- Characterization is performed by NMR, mass spectrometry, and melting point analysis to confirm structure and purity.

Representative Reaction Conditions and Yields

Research Findings and Notes

- The use of tert-butyl carbamate (Boc) protecting group on the piperidine nitrogen is crucial to avoid unwanted side reactions during coupling steps.

- Bromination of the piperidine ring at the 3-position (relative to nitrogen) facilitates further functionalization and coupling with the indole moiety.

- Mitsunobu reaction conditions are effective for coupling hydroxymethyl piperidine derivatives with phenolic or indolic nucleophiles, providing good yields and regioselectivity.

- Alkylation of the indole ring to introduce the isopropyl group requires careful control to avoid polyalkylation or substitution at undesired positions.

- Purification by silica gel chromatography is standard, with solvent systems optimized for polarity to separate the target compound from impurities.

Summary Table of Key Intermediates and Reagents

Chemical Reactions Analysis

tert-Butyl 4-(3-isopropyl-1H-indol-5-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The indole moiety can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxindole derivatives.

Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced indole derivatives.

Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for the introduction of various substituents. Common reagents include halogens and nitrating agents.

Hydrolysis: The tert-butyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

tert-Butyl 4-(3-isopropyl-1H-indol-5-yl)piperidine-1-carboxylate has several scientific research applications:

Medicinal Chemistry: The compound serves as a valuable scaffold for the development of new therapeutic agents, particularly in the fields of oncology and neurology.

Biological Studies: It is used in biological studies to investigate the role of indole derivatives in various biological processes, including enzyme inhibition and receptor binding.

Chemical Biology: The compound is employed in chemical biology research to study the interactions between small molecules and biological macromolecules.

Industrial Applications: It finds applications in the synthesis of advanced materials and as a building block for the production of complex organic molecules

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-isopropyl-1H-indol-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The compound may act as an agonist or antagonist, depending on the target. The piperidine ring enhances the compound’s binding affinity and selectivity, contributing to its overall biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine Ring

tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate

- Structure: Replaces the 3-isopropylindole with a pyridin-3-yl group and includes an amino group at the 4-position of piperidine.

- Properties : Molecular formula C₁₅H₂₃N₃O₂ (MW: 277.36) .

- Hazards: No GHS classification reported, suggesting lower acute toxicity compared to indole-containing analogs .

tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate

- Structure : Indole is attached at the 1-position instead of the 5-position.

- Properties : CAS 170364-89-3; exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) .

tert-Butyl 4-(1H-indol-5-yl)piperidine-1-carboxylate (CAS 155302-28-6)

Functional Group Modifications

tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate

- Structure : Substitutes indole with a 3-hydroxypropyl chain.

- Properties: C₁₃H₂₅NO₃ (MW: 243.34); high GI absorption (83.2%) and moderate BBB permeability (0.12) .

- Key Difference : Hydrophilic hydroxypropyl group increases solubility (LogP: 1.4) compared to the hydrophobic indole-isopropyl moiety.

tert-Butyl 4-(5-methoxy-1H-indol-3-yl)piperidine-1-carboxylate

- Structure : Methoxy group at indole-5-position vs. isopropyl at indole-3-position.

Biological Activity

tert-Butyl 4-(3-isopropyl-1H-indol-5-yl)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article synthesizes current research findings on its biological activity, including mechanisms of action, cytotoxicity, and structure-activity relationships.

The compound has the following chemical characteristics:

- Molecular Formula : C21H30N2O2

- Molar Mass : 342.48 g/mol

- Boiling Point : 486.6 ± 45.0 °C (predicted)

- Density : 1.099 ± 0.06 g/cm³ (predicted)

- pKa : 17.21 ± 0.30 (predicted) .

Research indicates that compounds with similar structures can induce cell death through various mechanisms, including:

- Microtubule Disruption : Some derivatives have been shown to affect microtubule polymerization, leading to mitotic arrest in cancer cells. This disruption is crucial for the cytotoxic effects observed in several studies .

- Induction of Methuosis : Certain indolyl derivatives have been noted to trigger methuosis, a form of cell death characterized by the formation of large vacuoles within cells .

Biological Activity and Cytotoxicity

The biological activity of this compound has been evaluated in several studies:

- Cytotoxic Effects : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, modifications at the indole position can enhance its potency dramatically, with some derivatives showing growth inhibition concentrations (GI50) as low as 10 nM .

-

Case Studies :

- A study involving derivatives of indole indicated that substitutions at the 2-position significantly altered biological profiles, enhancing cytotoxicity and affecting cellular morphology .

- Another investigation highlighted that certain alkyl esters derived from similar frameworks exhibited potent inhibition of cell growth and viability, suggesting a structure-dependent activity .

Data Table: Summary of Biological Activity

Structure-Activity Relationship (SAR)

The structure of this compound plays a critical role in its biological activity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.